Phenacyl 2-[methyl-(4-methylphenyl)sulfonylamino]acetate
Overview
Description
Phenacyl 2-[methyl-(4-methylphenyl)sulfonylamino]acetate is a useful research compound. Its molecular formula is C18H19NO5S and its molecular weight is 361.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-oxo-2-phenylethyl N-methyl-N-[(4-methylphenyl)sulfonyl]glycinate is 361.09839388 g/mol and the complexity rating of the compound is 555. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Polymer Science and Engineering
Polymer electrolytes and conducting polymers have been a significant focus of research due to their applications in fuel cells, batteries, and other electrochemical devices. For example, the synthesis and characterization of guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes demonstrate the utility of functionalized polymers in creating high-performance materials for energy applications (Kim et al., 2011). Similarly, the development of sulfonated poly(thiophenylene) showcases the synthesis of novel polyaromatic electrolytes with high proton conductivity, relevant for fuel cell technologies (Miyatake et al., 1997).
Organic Synthesis and Catalysis
Research into the controlled synthesis of complex molecules is crucial for the development of pharmaceuticals, agrochemicals, and new materials. The work on one-pot multistep reactions, such as the synthesis of dimethyl sulfomycinamate, illustrates the compound's potential role in facilitating complex organic transformations (Bagley et al., 2005). This area of application is crucial for the synthesis of bioactive molecules and the development of novel therapeutic agents.
Material Science and Functional Materials
The creation of materials with specific properties, such as fire retardancy or enhanced thermal stability, is another area of application. The study on poly(sulfonyldiphenylene phenylphosphonate) and its effects on poly(butylene terephthalate) demonstrates the potential for using sulfone-based compounds to improve the performance and safety of polymeric materials (Balabanovich & Engelmann, 2003).
Environmental and Analytical Chemistry
Compounds like "2-oxo-2-phenylethyl N-methyl-N-[(4-methylphenyl)sulfonyl]glycinate" could also find applications in environmental remediation and analytical chemistry. For instance, the investigation into the sulfate radical's generation from peroxydisulfate activated by iron(II) highlights the role of sulfonyl and related compounds in environmental decontamination processes (Wang et al., 2018).
Properties
IUPAC Name |
phenacyl 2-[methyl-(4-methylphenyl)sulfonylamino]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5S/c1-14-8-10-16(11-9-14)25(22,23)19(2)12-18(21)24-13-17(20)15-6-4-3-5-7-15/h3-11H,12-13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIYQFJYVUPJSLF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)OCC(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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